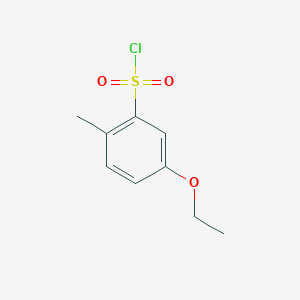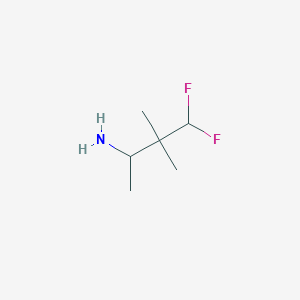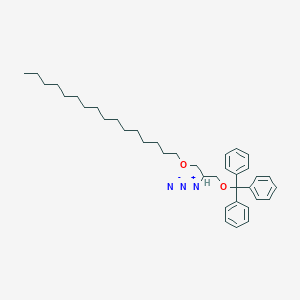![molecular formula C21H26O3 B12110431 Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)
Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl dodovisate A is a natural product derived from the plant Dodonaea viscosa, which belongs to the family Sapindaceae. This compound is a modified clerodane diterpene, known for its unique bicyclo [5.4.0]undecane ring system. It has been isolated from the essential oil of Dodonaea viscosa leaves and has garnered interest due to its potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl dodovisate A is typically isolated from the essential oil of Dodonaea viscosa through hydrodistillation. The essential oil is then subjected to liquid chromatography to separate and purify the compound. The structure of methyl dodovisate A is confirmed using spectroscopic techniques such as NMR and mass spectrometry .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for methyl dodovisate A. Its production is primarily limited to laboratory-scale extraction from Dodonaea viscosa leaves. Further research is needed to develop efficient synthetic routes for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl dodovisate A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize methyl dodovisate A.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl dodovisate A has shown promise in various scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity and properties of modified clerodane diterpenes.
Industry: Its unique structure and biological activities make it a potential lead compound for developing new pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism of action of methyl dodovisate A is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antibacterial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Methyl dodovisate A can be compared with other similar compounds, such as:
Dodovisate C: Another modified clerodane diterpene isolated from Dodonaea viscosa, differing in its functional groups and stereochemistry.
Methyl iso-dodovisate A: A closely related compound with a similar structure but different spatial arrangement of atoms.
Triptolide: A diterpene with notable biological activities, including anti-inflammatory and anticancer properties.
Uniqueness: Methyl dodovisate A stands out due to its unique bicyclo [5.4.0]undecane ring system and its potential for diverse biological activities. Its structural features and reactivity make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C21H26O3 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate |
InChI |
InChI=1S/C21H26O3/c1-15-7-8-17-13-18(20(22)23-3)5-4-6-19(17)21(15,2)11-9-16-10-12-24-14-16/h4-6,10,12,14-15H,7-9,11,13H2,1-3H3 |
InChI-Schlüssel |
CHQQKKJBNXRIGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(C1(C)CCC3=COC=C3)C=CC=C(C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B12110350.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12110351.png)



![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide](/img/structure/B12110377.png)




![6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12110410.png)
![Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]-](/img/structure/B12110424.png)
![1,10-Phenanthroline,2,9-bis[4-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4,7-diphenyl-](/img/structure/B12110440.png)
![2-[[3-Phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid](/img/structure/B12110452.png)
